PLX5622

Description

PLX-5622 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an achiral, small molecule kinase inhibitor; no structural information available

Properties

IUPAC Name |

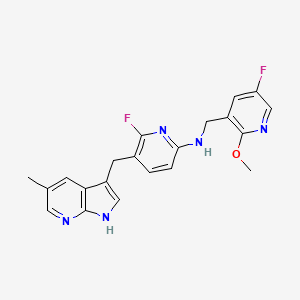

6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O/c1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2/h3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOZFXKTHCPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2CC3=C(N=C(C=C3)NCC4=C(N=CC(=C4)F)OC)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303420-67-8 | |

| Record name | PLX-5622 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303420678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-5622 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16A8IGR8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PLX5622: A Technical Guide to a Selective CSF1R Inhibitor for Microglia Depletion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PLX5622 is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. Its high selectivity and ability to cross the blood-brain barrier have established it as a critical research tool for the specific and sustained depletion of microglia in vivo. This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic properties, and detailed experimental protocols for its use in microglia depletion studies. Furthermore, it summarizes key quantitative data and visualizes the underlying signaling pathways and experimental workflows to facilitate its effective application in neuroscience and immunology research.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis, synaptic pruning, and the response to injury and disease. Understanding their precise contributions to both healthy and pathological states is a major focus of neuro-immunological research. This compound has emerged as an invaluable tool for these investigations, allowing for the controlled and reversible elimination of microglia, thereby enabling researchers to probe their functions with unprecedented specificity.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other mononuclear phagocytes.[1][2] The binding of its ligands, CSF1 and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade that promotes cell survival and other vital functions.

This compound is a competitive inhibitor that binds to the ATP-binding pocket of the CSF1R kinase domain, preventing its autophosphorylation and blocking the downstream signaling necessary for microglial survival.[1] This targeted inhibition leads to apoptosis and subsequent depletion of microglia from the CNS.

References

PLX5622: A Technical Guide to a Selective CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX5622 is a potent and highly selective, second-generation inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical receptor tyrosine kinase for the survival, proliferation, and differentiation of microglia and other mononuclear phagocytes.[1][2][3] Its ability to efficiently cross the blood-brain barrier and deplete the microglial population in the central nervous system (CNS) has made it an invaluable tool in neuroscience research, particularly for investigating the role of microglia in both healthy and diseased states.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Chemical Properties and Mechanism of Action

This compound is an orally bioavailable small molecule with the chemical formula C₂₁H₁₉F₂N₅O and a molecular weight of 395.41 g/mol .[3] It exerts its biological effects by binding to the ATP-binding pocket of the CSF1R, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][6] This disruption of CSF1R signaling ultimately leads to the apoptosis of microglia, which are highly dependent on this pathway for their survival.[3]

Quantitative Data

The efficacy and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

In Vitro Efficacy and Selectivity

| Target | IC50 | Ki | Selectivity vs. Other Kinases | Reference |

| CSF1R | ~10-20 nM | 5.9 nM | >20-fold vs. KIT and FLT3 | [7][8] |

| CSF1R | 16 nM | - | 50 to 100-fold higher affinity than related kinases | [8] |

In Vivo Microglia Depletion

| Animal Model | Administration Route | Dose | Duration | Depletion Rate | Reference |

| Adult C57/Bl6 Mice | Formulated Chow | 1200 ppm | 3 days | ~80% | [3] |

| Adult C57/Bl6 Mice | Formulated Chow | 1200 ppm | 7 days | >90% | [8] |

| Adult C57/Bl6 Mice | Formulated Chow | 1200 ppm | 21 days | >99% | [3] |

| Adult Male C57BL/6J Mice | Formulated Chow | 1200 ppm | 7 days | ~95% | [9] |

| Neonatal Rat | Intraperitoneal Injection | 50 mg/kg (once daily) | 3 days | 80-90% | [3] |

| Adult Rat | Intraperitoneal Injection | 50 mg/kg (twice daily) | 7 days | >93% | [3] |

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

In Vivo Microglia Depletion via Formulated Chow

This is the most common and non-invasive method for microglia depletion in rodents.

Materials:

-

This compound-formulated rodent chow (e.g., 1200 ppm in AIN-76A standard chow)

-

Control chow (AIN-76A without this compound)

-

Experimental animals (mice or rats)

Procedure:

-

Acclimate animals to the housing facility and standard chow for at least one week.

-

For the treatment group, replace the standard chow with the this compound-formulated chow.[1]

-

For the control group, provide the control chow.[1]

-

Ensure ad libitum access to chow and water.

-

Monitor animal health and body weight regularly.

-

The duration of treatment will depend on the desired level of microglia depletion (see table above).

-

At the end of the treatment period, tissues can be collected for analysis.

In Vivo Microglia Depletion via Intraperitoneal (IP) Injection

This method allows for more precise dosing of this compound.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 5% DMSO, 20% Kolliphor RH40 in 0.01 M PBS)

-

Experimental animals (mice or rats)

Procedure:

-

Prepare the this compound suspension in the vehicle solution at the desired concentration (e.g., for a 50 mg/kg dose).

-

Administer the this compound suspension via IP injection.[1]

-

For the control group, administer an equivalent volume of the vehicle solution.[1]

-

The frequency of injection may vary depending on the animal's age (e.g., once daily for neonates, twice daily for adults).[1]

Immunohistochemical Analysis of Microglia Depletion

This protocol is used to visualize and quantify the extent of microglia depletion in brain tissue.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (20% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Phosphate-Buffered Saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against a microglial marker (e.g., Iba1 or P2Y12)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Perfuse the animal with ice-cold saline followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.[1]

-

Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions.[1]

-

Embed the brain in OCT compound and freeze.

-

Cut cryosections (e.g., 30 µm) on a cryostat.

-

Wash sections three times for 5 minutes each in PBS.[1]

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash sections three times with PBS.

-

Incubate with the secondary antibody for 2 hours at room temperature, protected from light.

-

Wash sections three times with PBS.

-

Counterstain with DAPI for 10 minutes.[1]

-

Mount sections on slides with mounting medium.[1]

-

Visualize and quantify the number of microglia using a fluorescence or confocal microscope.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

The Unveiling of PLX5622: A Technical Guide to a Potent Tool in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the central nervous system (CNS), microglia, the resident immune cells, play a pivotal role in both homeostasis and pathology. Understanding their precise contributions to neurological disorders has been a long-standing challenge. The advent of highly selective and brain-penetrant pharmacological agents has revolutionized this field of study. Among these, PLX5622 has emerged as a powerful tool, enabling researchers to investigate the consequences of microglial depletion and repopulation in a controlled manner. This technical guide provides an in-depth overview of the discovery, development, and application of this compound in neuroscience research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Development

This compound is a potent and highly selective, second-generation inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its development was a strategic effort to create a brain-penetrant compound capable of specifically targeting microglia for depletion.[2][3] Structurally similar to its predecessor, PLX3397 (Pexidartinib), this compound was engineered with modifications to its two pyridine moieties, enhancing its selectivity and pharmacokinetic properties for neuroscience research.[3][4]

The synthesis of this compound involves a multi-step process utilizing commercially available starting materials, including 2-amino-6-fluoropyridine, 5-fluoro-2-methoxypyridine-3-carbaldehyde, and 3-iodo-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.[3] The final product is a white to off-white solid with a molecular weight of 395.41 g/mol .[1]

Table 1: Chemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C21H19F2N5O | [1] |

| Molecular Weight | 395.41 | [1] |

| CAS Number | 1303420-67-8 | [1] |

| CSF1R IC50 | 0.016 µM | [1] |

| CSF1R Ki | 5.9 nM | [1][5] |

| Bioavailability (F%) | Mouse: 59%, Rat (male): 95%, Rat (female): 89% | [6] |

| Brain Penetrance | High | [1][2][3] |

Mechanism of Action: CSF1R Inhibition

The survival, proliferation, and differentiation of microglia are critically dependent on signaling through the CSF1R, a receptor tyrosine kinase.[7][8][9] The primary ligands for CSF1R are colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). The binding of these ligands induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are essential for microglial viability.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF1R and preventing its phosphorylation.[3] This blockade of CSF1R signaling effectively starves microglia of essential survival signals, leading to their rapid and widespread apoptosis.[10][11] The high selectivity of this compound for CSF1R over other related kinases minimizes off-target effects on other cell types in the CNS at effective doses.[3][5]

Experimental Protocols

The administration of this compound in preclinical research is most commonly achieved through formulated rodent chow, offering a non-invasive and effective method for long-term treatment.[12] Intraperitoneal (IP) injections are also utilized for more precise dosing and acute studies.[6][12]

Oral Administration via Formulated Chow

This is the most prevalent method for achieving sustained microglia depletion.[12]

Materials:

-

This compound-formulated rodent chow (e.g., 1200 ppm in AIN-76A standard chow).[9][12]

-

Control chow (AIN-76A without this compound).[12]

-

Experimental animals (mice or rats).

Procedure:

-

House animals in their home cages with ad libitum access to standard chow and water.

-

For the treatment group, replace the standard chow with the this compound-formulated chow.

-

For the control group, provide the control chow.

-

Monitor animal health and body weight regularly.

-

At the end of the treatment period, proceed with tissue collection and analysis.

Intraperitoneal (IP) Injection

This method allows for more precise dose control.[12]

Materials:

-

This compound powder.

-

Vehicle solution (e.g., a mixture of DMSO, Kolliphor RH40, and PBS).[5][6]

-

Experimental animals.

Procedure:

-

Prepare the this compound dosing suspension in the chosen vehicle. A common method involves dissolving this compound in DMSO first, then adding other components.[5][12]

-

Administer the this compound suspension via IP injection at the desired dose (e.g., 50 mg/kg).[6][12]

-

Administer an equivalent volume of the vehicle solution to the control group.

-

Follow the appropriate injection frequency based on the experimental design (e.g., once or twice daily).[6]

Quantitative Data on Microglia Depletion

The efficacy of this compound in depleting microglia is dose- and duration-dependent. Numerous studies have quantified the extent of microglial elimination in various brain regions.

Table 2: Dose-Dependent Effects of this compound on Microglia Depletion in Mice

| Dose (in chow) | Duration | Brain Region | % Microglia Depletion | Reference |

| 300 ppm | 7 days | Cortex | ~30% | [13] |

| 300 ppm | 21 days | Cortex | ~30% | [13] |

| 1200 ppm | 3 days | Hippocampus | >95% | [3][14] |

| 1200 ppm | 5 days | Hippocampus | >99% | [3] |

| 1200 ppm | 7 days | Brain-wide | ~95% | [8][9] |

| 1200 ppm | 21 days | Brain-wide | ~99% | [15] |

Table 3: Microglia Depletion via IP Injection in Rats

| Dose | Frequency | Duration | % Microglia Depletion | Reference |

| 50 mg/kg | Once daily (neonates) | 7 days | >90% | [6] |

| 50 mg/kg | Twice daily (adults) | 7 days | >90% | [6] |

| 50 mg/kg | Once daily (neonates) | 14 days | >96% | [6] |

| 50 mg/kg | Twice daily (adults) | 14 days | >96% | [6] |

Applications in Neuroscience Research

The ability to reversibly deplete microglia with this compound has provided invaluable insights into their roles in various neurological conditions.

Alzheimer's Disease (AD)

Studies using 5xFAD mouse models of AD have shown that microglial depletion with this compound prevents the formation of amyloid-beta (Aβ) plaques in the brain parenchyma.[2][16] This suggests that microglia are critically involved in the initial stages of plaque pathogenesis.[2][16] However, in the absence of microglia, Aβ deposits can accumulate in cortical blood vessels, resembling cerebral amyloid angiopathy.[2]

Traumatic Brain Injury (TBI)

In models of TBI, delayed administration of this compound to deplete chronically activated microglia has been shown to reduce neurodegeneration and improve long-term motor and cognitive function.[7][8][9] Treatment with this compound led to a smaller cortical lesion, reduced neuronal cell death in the cortex and hippocampus, and decreased neuroinflammation.[7][8][17] Upon cessation of treatment, the brain is repopulated with new microglia that exhibit a more ramified, homeostatic morphology compared to the hypertrophic, activated microglia in untreated TBI animals.[7][8]

Multiple Sclerosis (MS)

In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, this compound treatment has been shown to ameliorate disease severity.[18] Microglia and macrophage ablation with this compound improved motor function, reduced demyelination, and decreased immune cell infiltration into the CNS.[18] Interestingly, the remaining microglia/macrophages after treatment shifted towards a more anti-inflammatory phenotype.[18]

Neuropathic Pain

In a mouse model of neuropathic pain induced by partial sciatic nerve ligation, this compound treatment significantly reduced the number of microglia in the spinal cord and macrophages in the injured nerve.[5] This was associated with an alleviation of mechanical and cold allodynia, both in preventive and reversal treatment paradigms.[5]

Considerations and Future Directions

While this compound is a powerful tool, it is essential to consider potential confounding factors. Although highly selective for CSF1R, some studies suggest that at high doses or with prolonged treatment, this compound can affect other myeloid cell populations, including peripheral monocytes and macrophages.[19][20][21] Therefore, careful experimental design and appropriate controls are crucial for interpreting results.

Future research will likely focus on refining the use of this compound and similar compounds to dissect the multifaceted roles of microglia in a more temporally and spatially controlled manner. Combining this compound-mediated depletion with advanced techniques such as single-cell transcriptomics and in vivo imaging will undoubtedly continue to unravel the complex contributions of these dynamic cells to brain health and disease.

Conclusion

The discovery and development of this compound have provided neuroscientists with an unprecedented ability to manipulate the microglial population within the CNS. This in-depth technical guide has summarized the core knowledge surrounding this compound, from its chemical synthesis and mechanism of action to its practical application in various disease models. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers aiming to leverage this potent tool to advance our understanding of the intricate roles of microglia in the central nervous system.

References

- 1. biofargo.com [biofargo.com]

- 2. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A 14-day pulse of this compound modifies α-synucleinopathy in preformed fibril-infused aged mice of both sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. Studying the Role of Microglia in Neurodegeneration and Axonal Regeneration in the murine Visual System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elimination of microglia improves cognitive function following cranial irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 17. jneurosci.org [jneurosci.org]

- 18. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | this compound Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 20. pnas.org [pnas.org]

- 21. CSF1R inhibitor this compound and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]

role of CSF1R signaling in microglial survival and proliferation

An In-depth Technical Guide on the Core Role of CSF1R Signaling in Microglial Survival and Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a transmembrane tyrosine kinase that serves as a master regulator of microglial homeostasis in the central nervous system (CNS).[1][2] Signaling through this receptor, activated by its ligands CSF1 and IL-34, is fundamentally essential for the survival, proliferation, and differentiation of microglia.[3] Genetic or pharmacological inhibition of CSF1R signaling leads to a rapid and near-complete elimination of the microglial population, highlighting its critical, non-redundant role.[4][5][6] This dependency makes CSF1R a highly attractive therapeutic target for a range of neurological disorders where microglial function is implicated, from neurodegenerative diseases to neuroinflammation.[7] This guide provides a detailed overview of the CSF1R signaling pathway, its specific roles in microglial survival and proliferation, quantitative data from key studies, and detailed protocols for relevant experimental assays.

The CSF1R Signaling Pathway in Microglia

CSF1R is a cell-surface protein predominantly expressed on microglia within the CNS.[8] Its activation is initiated by the binding of one of its two ligands: Colony-Stimulating Factor 1 (CSF1) or Interleukin-34 (IL-34).[2] This binding event induces receptor homodimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[7][9]

These phosphotyrosine sites act as docking platforms for various signaling molecules, leading to the activation of multiple downstream cascades critical for cellular function. The two most prominent pathways governing microglial survival and proliferation are:

-

PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) binds to the phosphorylated tyrosine residue Y721 on the CSF1R.[10] This activation leads to the production of PIP3, which in turn activates Akt (Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival, primarily by inhibiting apoptotic processes.[11][12]

-

MAPK/ERK Pathway: Activation of CSF1R also triggers the Ras/Raf/MEK/ERK signaling cascade (a type of MAPK pathway). This pathway is strongly associated with promoting cellular proliferation, differentiation, and survival.[12][13]

Other pathways, such as JAK/STAT, are also implicated in CSF1R-mediated cellular responses.[13]

Caption: The core CSF1R signaling pathway in microglia.

Role in Microglial Survival

CSF1R signaling is indispensable for the survival of microglia in the adult brain.[4] Pharmacological inhibition of the receptor's kinase activity results in rapid apoptosis and elimination of the microglial population. This demonstrates that microglia are continuously dependent on tonic CSF1R signaling for their maintenance. Low concentrations of CSF1 are sufficient to stimulate survival by inhibiting protein degradation and apoptosis through the PI3K/Akt pathway.[12][14]

Quantitative Data: Microglial Depletion with CSF1R Inhibitors

The following table summarizes data from studies using selective CSF1R inhibitors to deplete microglia in mice.

| Inhibitor | Model | Dose | Duration | Effect on Microglia | Reference |

| PLX3397 | Adult Wild-Type Mice | 290 mg/kg chow | 7 days | >90% elimination in hippocampus, cortex, and thalamus | [4] |

| PLX3397 | Adult Wild-Type Mice | 290 mg/kg chow | 21 days | ~99% elimination brain-wide | [4] |

| PLX3397 | Adult Wild-Type Mice | 290 ppm in chow | 3 weeks | Up to 99% depletion | [15] |

| GW2580 | APP/PS1 Mice | Chronic Diet | 3 months | Significant reduction in microglial numbers | [16] |

| GW2580 | Spinal Cord Injury Mice | Chronic Diet | 6 weeks post-injury | Decreased total microglia in white matter | [8] |

Role in Microglial Proliferation

In addition to survival, CSF1R signaling is a primary driver of microglial proliferation.[17] This is particularly evident in response to injury or pathological stimuli, where increased local expression of CSF1 or IL-34 promotes the expansion of the microglial population.[3][14] The MAPK/ERK pathway is considered a key mediator of this mitogenic effect.[12] CSF1R inhibitors have been shown to effectively block this proliferative response without necessarily causing the death of the entire microglial population, suggesting a dose-dependent effect on survival versus proliferation.[16][18]

Quantitative Data: Inhibition of Microglial Proliferation

This table presents data on the specific inhibition of microglial proliferation.

| Inhibitor | Model | Assay | Key Finding | Reference |

| sCSF1R inh | Primary Murine Microglia | Ki67 Immunostaining | Completely abrogated CSF1-induced increase in Ki67+ cells | [19] |

| GW2580 | Spinal Cord Injury Mice (MacGreen) | BrdU Staining | Strong decrease in proliferating (BrdU+/eGFP+) microglia | [20][21] |

| GW2580 | APP/PS1 Mice | BrdU Staining | Blockade of microglial proliferation | [16] |

| ki20227 | Global Cerebral Ischemia Mice | Immunohistochemistry | Blockade of microglial proliferation | [18] |

Experimental Protocols and Workflows

Accurate assessment of microglial survival and proliferation relies on robust experimental methodologies. Below are detailed protocols for key assays cited in CSF1R research.

Workflow for Assessing CSF1R Inhibition on Microglia

Caption: General experimental workflows for in vitro and in vivo studies.

Protocol: Microglial Proliferation (BrdU Assay)

This protocol is adapted from standard methods for detecting DNA synthesis in vitro.[22][23][24]

Objective: To quantify the proliferation of microglial cells in culture following treatment with CSF1R modulators.

Materials:

-

Primary microglia or iMGLs

-

96-well culture plates

-

BrdU Labeling Solution (10X stock, e.g., 1mM BrdU)

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB Substrate and Stop Solution

-

Microplate reader

Procedure:

-

Cell Plating: Seed microglia in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Treatment: Treat cells with the desired compounds (e.g., CSF1R inhibitor, CSF1) for the desired duration (e.g., 24-72 hours).

-

BrdU Labeling: Add 1/10th volume of 10X BrdU Labeling Solution to each well for a final 1X concentration. Incubate for 2-4 hours at 37°C. Incubation time should be optimized based on the cell division rate.[22]

-

Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU to the antibody.[23]

-

Primary Antibody Incubation: Remove the fixing solution and wash wells 2-3 times with Wash Buffer. Add 100 µL of diluted anti-BrdU detection antibody. Incubate for 1 hour at room temperature with gentle shaking.

-

Secondary Antibody Incubation: Remove the primary antibody solution and wash 3 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Remove the secondary antibody solution and wash 3-4 times. Add 100 µL of TMB Substrate. Monitor color development (5-30 minutes).

-

Quantification: Add 100 µL of Stop Solution to each well and immediately read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, reflecting cell proliferation.

Protocol: Western Blot for CSF1R Activation

This protocol provides a general framework for detecting total and phosphorylated CSF1R.[25][26]

Objective: To assess the activation state of CSF1R by measuring its phosphorylation at key tyrosine residues (e.g., Tyr723).

Materials:

-

Cell lysates from treated microglia

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-Phospho-CSF1R (e.g., Tyr723)

-

Rabbit or Mouse anti-Total CSF1R

-

Loading control antibody (e.g., anti-β-Actin)

-

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Protein Extraction: Lyse treated microglial cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pCSF1R, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total CSF1R and a loading control.

Logical Relationships and Drug Development Implications

The absolute dependence of microglia on CSF1R signaling presents a powerful therapeutic lever. The logical relationship is straightforward: inhibiting the receptor removes the cells that are often central to neuroinflammatory processes.

Caption: Logical flow of CSF1R signaling and its inhibition.

Implications for Drug Development:

-

Microglial Depletion: CSF1R inhibitors that cross the blood-brain barrier can achieve near-total microglial ablation, providing a strategy to study the role of these cells in disease and to "reset" the microglial environment.[15][4]

-

Modulation of Proliferation: In diseases characterized by excessive microglial proliferation, such as Alzheimer's disease or after spinal cord injury, partial or targeted CSF1R inhibition can be used to control microgliosis without complete depletion.[8][16]

-

Therapeutic Window: The reversibility of CSF1R inhibition is a key advantage. Upon withdrawal of the inhibitor, the microglial niche is rapidly repopulated, allowing for temporal control of microglial activity during specific phases of a disease.[4][14]

References

- 1. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 4. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Absence of Colony Stimulation Factor-1 Receptor Results in Loss of Microglia, Disrupted Brain Development and Olfactory Deficits | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phosphorylation of CSF-1R Y721 mediates its association with PI3K to regulate macrophage motility and enhancement of tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]

- 15. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.biologists.com [journals.biologists.com]

- 18. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 23. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. media.cellsignal.com [media.cellsignal.com]

- 25. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]

- 26. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

The Brain-Penetrant CSF1R Inhibitor PLX5622: A Technical Guide to its Pharmacokinetic Properties and Applications in Microglia Depletion

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX5622 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] Its ability to cross the blood-brain barrier and effectively deplete microglia, the resident immune cells of the central nervous system (CNS), has made it an invaluable tool in neuroscience research.[4][5][6] This technical guide provides an in-depth overview of the brain penetrance and pharmacokinetic (PK) properties of this compound, along with detailed experimental protocols for its use in in vivo models.

Mechanism of Action: Targeting the CSF1R Signaling Pathway

Microglia are critically dependent on signaling through CSF1R for their survival, proliferation, and differentiation.[2][7] this compound selectively inhibits the tyrosine kinase activity of CSF1R, thereby blocking downstream signaling cascades crucial for microglial homeostasis.[8][9] The binding of ligands, such as CSF-1 and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[10][11] This initiates multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which regulate essential cellular processes.[8][12] By inhibiting CSF1R, this compound effectively suppresses these survival signals, leading to the rapid and sustained depletion of microglia from the CNS.[5][8]

Pharmacokinetic Properties and Brain Penetrance

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and significant brain penetrance, making it suitable for non-invasive, long-term studies.[1][4]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 | 0.016 µM (16 nM) | [1][2] |

| Ki | 5.9 nM | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Administration | Dose | Bioavailability (F%) | Brain Penetrance | Reference |

| Mouse | Oral Gavage | - | 59% | >20% | [1][4] |

| Rat (Male) | Oral Gavage | - | 95% | - | [1] |

| Rat (Female) | Oral Gavage | - | 89% | - | [1] |

Note: Detailed data on Cmax, Tmax, half-life, and AUC are not consistently reported across publications. The provided bioavailability and brain penetrance values are based on available data.

Studies have shown that standard high-dose administration of 1200 mg/kg this compound in rodent chow results in drug concentrations of approximately 22 µM in the blood and 6.04 µM in the brain parenchyma.[13] It is important to note that these concentrations are significantly higher than the IC50 values for other kinases, which may lead to off-target effects.[13]

Experimental Protocols for In Vivo Microglia Depletion

The following protocols are commonly used for in vivo microglia depletion studies using this compound in rodent models.

Protocol 1: Microglia Depletion in Mice via Formulated Chow

This is the most common and non-invasive method for achieving widespread microglia depletion in mice.[7]

Materials:

-

This compound-formulated rodent chow (e.g., 1200 ppm in AIN-76A standard chow)[7][14]

-

Control chow (AIN-76A without this compound)[7]

-

Experimental animals (mice)

Procedure:

-

House mice in their home cages with ad libitum access to standard chow and water.

-

For the treatment group, replace the standard chow with the this compound-formulated chow.

-

For the control group, provide the control chow.

-

Provide ad libitum access to the respective chow and water for the desired duration. A 7-day treatment is typically sufficient to achieve over 95% microglia depletion.[4][14] For more complete depletion (>99%), a 21-day treatment period may be used.[15][16]

-

Monitor the health and body weight of the animals regularly.

-

At the end of the treatment period, proceed with tissue collection for analysis.

Protocol 2: Microglia Depletion in Rats via Intraperitoneal (IP) Injection

This method allows for more precise dosing and can be adapted for different age groups.[1][7]

Materials:

-

This compound powder

-

Vehicle solution (e.g., 5% DMSO and 20% Kolliphor RH40 in 0.01 M PBS)[1][7]

-

Sterile syringes and needles

-

Experimental animals (rats)

Procedure:

-

Prepare the this compound dosing suspension in the chosen vehicle. A common dose is 50 mg/kg.[1]

-

Administer the this compound suspension via IP injection.

-

For the control group, administer an equivalent volume of the vehicle solution.

-

The injection frequency depends on the age of the animals. For neonatal rats, a single daily injection is sufficient, while adult rats may require twice-daily injections for effective depletion.[1][16]

-

Continue treatment for the desired duration. Greater than 90% depletion can be achieved by day 7, with over 96% depletion by day 14.[1][2]

-

Monitor the animals for any adverse effects.

-

Proceed with tissue collection at the end of the treatment period.

Methods for Assessing Microglia Depletion

Immunofluorescence Staining

This protocol is for visualizing and quantifying microglia in brain sections.

Procedure:

-

Following the treatment period, perfuse the animals and collect brain tissue.

-

Post-fix the brain in 4% paraformaldehyde (PFA).[7]

-

Cryoprotect the brain in sucrose solutions.[7]

-

Embed the brain in a suitable medium (e.g., OCT compound) and freeze.[7]

-

Cut brain sections using a cryostat.

-

Perform immunofluorescence staining using a primary antibody against a microglia-specific marker, such as Iba1.[2][7]

-

Use a fluorescently labeled secondary antibody for visualization.[7]

-

Counterstain with a nuclear marker like DAPI.[7]

-

Mount the sections on slides and visualize using a fluorescence or confocal microscope.[7]

-

Quantify the number of Iba1-positive cells in different brain regions to determine the extent of microglia depletion.[7]

Flow Cytometry

This protocol allows for the quantification of microglia from whole brain or specific brain regions.[7]

Procedure:

-

Dissect the brain region of interest in ice-cold Hanks' Balanced Salt Solution (HBSS).[7]

-

Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension.[7]

-

(Optional) Perform myelin removal using a Percoll gradient or myelin removal beads.[7]

-

Resuspend the cell pellet in FACS buffer and block Fc receptors.[7]

-

Incubate the cells with a cocktail of fluorescently conjugated antibodies against microglial surface markers (e.g., CD11b and CD45).[7]

-

Wash the cells and resuspend them in FACS buffer containing a viability dye.[7]

-

Acquire the samples on a flow cytometer.[7]

-

Gate on live, single cells and then identify the microglia population (typically CD11b+/CD45low) to quantify the depletion efficiency.[17]

Conclusion

This compound is a powerful and widely used tool for studying the roles of microglia in the CNS. Its excellent brain penetrance and pharmacokinetic profile allow for effective and sustained microglia depletion in vivo. By understanding its mechanism of action and employing standardized experimental protocols, researchers can confidently utilize this compound to advance our knowledge of CNS health and disease. It is, however, crucial to be aware of potential off-target effects, especially at higher doses, and to include appropriate controls in all experimental designs.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. biofargo.com [biofargo.com]

- 4. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CSF1R inhibitor this compound and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. jneurosci.org [jneurosci.org]

- 15. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound hemifumarate | c-Fms | TargetMol [targetmol.com]

- 17. Colony-stimulating factor 1 receptor blockade prevents fractionated whole-brain irradiation-induced memory deficits - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on PLX5622 for In Vivo Microglia Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2] Inhibition of CSF1R has emerged as a powerful and widely adopted method for the specific depletion of microglia in vivo, providing an invaluable tool to investigate their multifaceted roles in CNS homeostasis and pathology.[2] Among the pharmacological agents developed for this purpose, this compound, a potent and selective CSF1R inhibitor, has been foundational. Its ability to cross the blood-brain barrier and its oral bioavailability have made it a cornerstone of microglia research.[1][3] This technical guide provides an in-depth overview of the core foundational studies on this compound for in vivo microglia clearance, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action: CSF1R Inhibition

This compound is a highly selective, brain-penetrant CSF1R inhibitor with an IC50 of 0.016 µM and a Ki of 5.9 nM.[3][4] CSF1R is a receptor tyrosine kinase that, upon binding its ligands—colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34)—undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domains.[1] This phosphorylation event triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for promoting microglial survival and proliferation.[1] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of CSF1R and preventing its autophosphorylation. This blockade of downstream signaling ultimately leads to microglial apoptosis and subsequent clearance from the CNS.[1]

The following diagram illustrates the CSF1R signaling pathway and the inhibitory action of this compound.

Quantitative Data on Microglia Depletion with this compound

The efficacy of this compound in depleting microglia is dose- and duration-dependent. The following tables summarize quantitative data from various foundational studies.

Table 1: In Vivo Microglia Depletion in Mice with this compound Administered in Chow

| Mouse Strain | Dose (ppm in chow) | Duration | Brain Region | Percent Depletion | Reference(s) |

| C57BL/6J | 1200 | 7 days | Brain-wide | >95% | [5] |

| C57BL/6 | 1200 | 3 days | Brain | ~80% | [6] |

| C57BL/6 | 1200 | 21 days | Brain | 99% | [6] |

| 5xFAD | 1200 | 10-24 weeks | Cortex | >99% (97-100% reduction) | [4] |

| 5xFAD | 1200 | 10 weeks | Thalamus | Fraction of cells remained | [4] |

| Wild-type | 300 | 7 and 21 days | Cortex | 30% | [7] |

| Wild-type | 1200 | 7 days | Cortex | 80% | [7] |

| Wild-type | 1200 | 21 days | Cortex | 90% | [7] |

| C57BL/6 | 1200 | 7 days | Lumbar Spinal Cord | ~90% | [8] |

| Middle-aged female mice | 1200 | Chronic | Hypothalamus | 75% | [9][10] |

Table 2: In Vivo Microglia Depletion in Rats with this compound

| Administration | Dose | Duration | Percent Depletion | Notes | Reference(s) |

| Intraperitoneal (IP) Injection | 50 mg/kg | 7 days | >90% | Once daily for neonates, twice daily for adults | [4] |

| Intraperitoneal (IP) Injection | 50 mg/kg | 14 days | >96% | Once daily for neonates, twice daily for adults | [4] |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound for microglia clearance are provided below.

Protocol 1: Microglia Depletion via Formulated Chow (Mouse)

This is the most common and non-invasive method for in vivo microglia depletion in mice.[1]

Materials:

-

This compound-formulated rodent chow (e.g., 1200 ppm in AIN-76A standard chow). This can be custom ordered from commercial suppliers like Research Diets.[1][5]

-

Control chow (AIN-76A without this compound).[1]

-

Experimental animals (mice).

Procedure:

-

House mice in their home cages with ad libitum access to standard chow and water.

-

For the treatment group, replace the standard chow with the this compound-formulated chow.[1]

-

For the control group, replace the standard chow with the control chow.[1]

-

Monitor the health and body weight of the animals regularly.

-

Continue the treatment for the desired duration (e.g., 7-21 days for significant depletion).[5][7]

-

At the end of the treatment period, proceed with tissue collection for analysis.

Protocol 2: Microglia Depletion via Intraperitoneal (IP) Injection (Rat)

This method allows for more precise dosing and has been effectively used in rats.[4]

Materials:

-

This compound powder.

-

Vehicle solution (e.g., 5% dimethyl sulfoxide (DMSO) and 20% Kolliphor RH40 in 0.01 M PBS).[4][6]

-

Experimental animals (rats).

Procedure:

-

Prepare the this compound suspension in the vehicle solution to the desired concentration (e.g., to achieve a 50 mg/kg dose).[4]

-

Administer the this compound suspension via IP injection at the desired dose.[4]

-

For the control group, administer an equivalent volume of the vehicle solution.

-

Follow the appropriate injection frequency based on the age of the animals (e.g., once daily for neonates, twice daily for adults).[4][6]

-

Continue the treatment for the desired duration (e.g., 7-14 days).[4]

Protocol 3: Verification of Microglia Depletion

Immunohistochemistry (IHC) or flow cytometry are standard methods to confirm the extent of microglia depletion.

Immunohistochemistry:

-

Perfuse the animals and post-fix the brain in 4% paraformaldehyde (PFA).

-

Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions.[1]

-

Embed the brain in optimal cutting temperature (OCT) compound and freeze.

-

Section the brain using a cryostat.

-

Perform immunofluorescence staining using a microglia-specific marker, such as Iba1 (ionized calcium-binding adapter molecule 1).[1]

-

Counterstain with DAPI to visualize cell nuclei.[1]

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Quantify the number of Iba1-positive cells in different brain regions to determine the percentage of depletion compared to control animals.[1]

The following diagram outlines a typical experimental workflow for this compound-mediated microglia depletion and analysis.

Off-Target Considerations

While this compound is highly selective for CSF1R, it is important to note that it is not exclusively microglia-specific.[11] Other cells expressing CSF1R, such as peripheral monocytes and macrophages, can also be affected.[12][13] Studies have shown that this compound can lead to changes in the myeloid and lymphoid compartments of the bone marrow, spleen, and blood.[11] Therefore, researchers should consider these potential off-target effects when interpreting data from this compound-mediated microglia depletion studies.[12][13]

Conclusion

This compound has proven to be a robust and effective tool for the in vivo clearance of microglia, enabling significant advancements in our understanding of their roles in health and disease. By inhibiting the CSF1R signaling pathway, this compound offers a reliable method for achieving substantial microglia depletion. The experimental protocols outlined in this guide, supported by the compiled quantitative data, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Careful consideration of the experimental design, including appropriate dosing, duration, and verification methods, as well as an awareness of potential off-target effects, are crucial for the successful application of this compound in neuroscience research.

References

- 1. benchchem.com [benchchem.com]

- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biofargo.com [biofargo.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. jneurosci.org [jneurosci.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSF1R inhibitor this compound and environmental enrichment additively improve metabolic outcomes in middle-aged female mice | Aging [aging-us.com]

- 10. CSF1R inhibitor this compound and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Frontiers | this compound Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 13. This compound Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Reversibility of Microglia Depletion with PLX5622: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the reversible depletion of microglia using PLX5622, a potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor. We will explore the mechanism of action, the kinetics of depletion and repopulation, the phenotype of the renewed microglial population, and the functional consequences for the central nervous system (CNS). This document synthesizes key findings and presents detailed experimental protocols to aid in the design and execution of studies utilizing this powerful research tool.

Core Mechanism: CSF1R Inhibition

Microglia, the resident immune cells of the CNS, are critically dependent on signaling through the CSF1R for their survival, proliferation, and differentiation[1]. The binding of ligands, such as CSF-1 and IL-34, to CSF1R triggers a downstream signaling cascade that promotes microglial viability[1]. This compound is a brain-penetrant, orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of CSF1R[1][2][3]. By blocking this essential survival pathway, this compound effectively and rapidly induces apoptosis in microglia, leading to their depletion throughout the CNS[2][4].

The Cycle of Depletion and Repopulation: Kinetics

The depletion of microglia with this compound is a rapid and highly efficient process, but crucially, it is also reversible upon cessation of treatment. Withdrawal of the inhibitor allows for a robust and timely repopulation of the entire CNS microglial niche.

Depletion Phase: Administering this compound, typically formulated in rodent chow at 1200 parts per million (ppm), can eliminate over 80-90% of microglia within just 3 to 7 days[5][6]. Prolonged treatment can achieve depletion rates exceeding 95-99%[4][7][8][9].

Repopulation Phase: Once this compound is withdrawn, the microglial population begins to recover. Repopulating cells can be observed as early as three days following drug removal[5]. The brain is typically fully repopulated with new microglia within 7 to 21 days, reaching cell numbers comparable to control animals[5][7][9]. This repopulation is driven primarily by the proliferation of surviving resident microglia or progenitor cells within the CNS[10][11].

| Treatment / Withdrawal Duration | This compound Dose (in chow) | Efficacy / Outcome | Brain Region | Animal Model | Reference |

| 3 days | 1200 ppm | >80% depletion | CNS | C57BL/6 Mice | [6] |

| 7 days | 1200 ppm | ~90-95% depletion | Brain | C57BL/6 Mice | [5][7][9] |

| 14 days | 1200 ppm | >96-99% depletion | CNS | Rats, 5xfAD Mice | [4][8] |

| 3 days post-withdrawal | 1200 ppm (for 7 days) | Repopulating cells appear | Brain | Wild-type Mice | [5] |

| 7 days post-withdrawal | 1200 ppm (for 7 days) | Repopulation to control levels | Brain | C57BL/6 Mice | [7][9] |

| 21 days post-withdrawal | 1200 ppm (for 7 days) | Full repopulation to control levels | Brain | Wild-type Mice | [5] |

The New Generation: Characteristics of Repopulated Microglia

The new microglia that populate the CNS following this compound withdrawal are not simply replacements; they exhibit a distinct developmental trajectory and unique phenotypic characteristics that can differ from the original population, particularly in the context of disease or injury.

-

Origin: Repopulating microglia are thought to arise from nestin-positive progenitor cells within the brain and the proliferation of a few surviving resident microglia, rather than from infiltration of peripheral monocytes[11].

-

Morphology: Initially, repopulating cells appear with enlarged, amoeboid cell bodies and a lack of ramification[5]. Over the course of the repopulation period (e.g., 21 days), they mature and differentiate, gradually assuming the ramified, surveillant morphology typical of resting microglia[5][7].

-

Phenotype & Function: The functional phenotype of repopulated microglia can be context-dependent.

-

In a healthy brain, short-term depletion followed by repopulation can result in microglia that are more activated and pro-inflammatory, showing increased synaptic phagocytosis[12].

-

Conversely, in models of chronic injury or disease, such as Traumatic Brain Injury (TBI), this "reset" can be beneficial. The new microglia can replace a chronically activated, neurotoxic population, leading to the resolution of neuroinflammation, a reduction in oxidative stress, and the promotion of brain recovery[5][7][11]. Repopulated microglia in a TBI model displayed a ramified morphology similar to that of uninjured mice, in contrast to the hypertrophic microglia seen in untreated TBI animals[7][13].

-

| Characteristic | Early Repopulation (3-7 days) | Late Repopulation (21+ days) | Context / Model | Reference |

| Morphology | Amoeboid, enlarged soma, less ramified | Ramified, similar to control microglia | Healthy & TBI Models | [5][7] |

| Key Markers | Nestin+, IBA1+, IB4 reactive | IBA1+, P2Y12+, IB4 non-reactive | Healthy & TBI Models | [5][11] |

| Functional State | Proliferative, activated, pro-inflammatory | Surveillant, homeostatic (in injury models) | Healthy & TBI Models | [5][7][12] |

| Synaptic Pruning | Increased phagocytosis of synaptic elements | Normalized activity | Healthy Adult Brain | [12] |

| Gene Expression | Upregulation of Csf1r, Aif1 (Iba1), P2ry12 | Return to baseline | Post-Stroke Model | [14] |

Functional Consequences of Microglial Renewal

The process of depleting dysfunctional microglia and allowing the niche to be repopulated by new cells can have profound effects on the CNS, representing a novel therapeutic strategy to resolve chronic neuroinflammation.

In injury models, replacing chronically activated microglia leads to a significant reduction in pro-inflammatory signals, oxidative stress pathways, and persistent neurodegeneration[7][11][13]. This renewal of the microglial compartment is associated with improved neurological outcomes, including enhanced motor and cognitive functional recovery[5][7][13]. Furthermore, repopulated microglia can influence synaptic landscapes, with studies showing increases in synaptic surrogates like PSD95 and synaptophysin, suggesting a role in sculpting and regulating neuronal networks during recovery[5].

Experimental Protocols

Precise and consistent methodologies are critical for the successful implementation of microglia depletion/repopulation studies.

This is the most common and non-invasive method for in vivo studies in mice[1].

-

Materials:

-

Procedure:

-

House animals with ad libitum access to standard chow and water.

-

For the treatment group, replace the standard chow with the this compound-formulated chow for the desired depletion period (e.g., 7-21 days)[7][15].

-

For the control group, provide the matched control chow[9].

-

To initiate repopulation, return the treatment group to the standard control chow[9].

-

Regularly monitor animal health and body weight.

-

IHC is used to visualize and quantify microglia in brain tissue.

-

Procedure:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA)[9].

-

Post-fix the brain in 4% PFA, then cryoprotect in sucrose solutions (e.g., 20%, then 30%)[1].

-

Embed the brain in Optimal Cutting Temperature (OCT) compound, freeze, and cut sections (e.g., 30-40 µm) on a cryostat.

-

Perform immunostaining using primary antibodies against microglial markers (e.g., Iba1, P2Y12, TMEM119) and appropriate fluorescently-labeled secondary antibodies.

-

Counterstain with a nuclear marker like DAPI[1].

-

Mount sections and image using fluorescence or confocal microscopy to quantify cell numbers and assess morphology.

-

Flow cytometry provides a robust method for quantifying microglial numbers from fresh brain tissue.

-

Procedure:

-

Dissect the brain region of interest in ice-cold Hanks' Balanced Salt Solution (HBSS)[1].

-

Mechanically and/or enzymatically dissociate the tissue to create a single-cell suspension.

-

Perform density gradient centrifugation (e.g., using Percoll) to isolate microglia from myelin and debris.

-

Block Fc receptors to prevent non-specific antibody binding[1].

-

Stain the cell suspension with a cocktail of fluorescently-conjugated antibodies (e.g., CD11b-FITC, CD45-PE) to identify the microglia population (CD11b+/CD45int)[1][9].

-

Include a viability dye to exclude dead cells from the analysis.

-

Acquire samples on a flow cytometer and analyze the data to determine the percentage and absolute number of microglia.

-

Considerations and Limitations

While this compound is a powerful tool, researchers should be aware of potential off-target effects. Although more specific than earlier inhibitors, studies have shown that CSF1R inhibition can affect other macrophage and monocyte populations in the periphery, which could have implications for interpreting experimental results, especially in models involving peripheral immune infiltration[10][16][17][18]. Therefore, careful experimental design and appropriate controls are paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. biofargo.com [biofargo.com]

- 3. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microglial repopulation resolves inflammation and promotes brain recovery after injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]

- 7. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 11. Restorative therapy using microglial depletion and repopulation for central nervous system injuries and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repopulated microglia after pharmacological depletion decrease dendritic spine density in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. CSF1R inhibition with this compound affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. CSF1R inhibitor this compound and environmental enrichment additively improve metabolic outcomes in middle-aged female mice | Aging [aging-us.com]

The Application of PLX5622 in Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a critical signaling pathway for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[1] By targeting CSF1R, this compound allows for the controlled and reversible depletion of microglia in vivo, making it an invaluable tool for investigating the multifaceted roles of these cells in neuroinflammatory conditions. This technical guide provides an in-depth overview of the basic research applications of this compound in neuroinflammation, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action: CSF1R Inhibition

Microglia are critically dependent on signaling through CSF1R for their survival.[2] The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to CSF1R triggers the autophosphorylation of its intracellular tyrosine kinase domains.[1] This event initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for microglial viability.[1] this compound, a brain-penetrant, orally bioavailable compound, selectively inhibits this tyrosine kinase activity, thereby disrupting these survival signals and leading to rapid, widespread apoptosis of microglia.[2][3]

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound-Mediated Microglial Depletion

The efficacy of this compound in depleting microglia is dependent on the dose and duration of administration. The following tables summarize quantitative data from various studies.

Table 1: Microglial Depletion Efficiency with this compound (1200 ppm in Chow)

| Duration of Treatment | Depletion Percentage | Animal Model | Brain Region(s) | Reference(s) |

| 3 days | ~80-94% | Wild-type mice | Whole brain, retina | [4][5] |

| 7 days | ~95-99% | Wild-type mice | Whole brain | [6][7] |

| 14 days | >96% | Neonatal and adult rats | Whole brain | [5] |

| 21 days | >99% | Wild-type mice | Cortex, striatum, cerebellum, hippocampus | [5] |

| 28 days | ~80-90% | 5xfAD mice (Alzheimer's model) | CNS | [8][9] |

Table 2: Applications of this compound in Neuroinflammatory Models

| Disease Model | Key Findings | Reference(s) |

| Traumatic Brain Injury (TBI) | Delayed depletion reduced lesion volume, neuronal loss, and improved motor and cognitive recovery. | [2][7][10] |

| Alzheimer's Disease (3xTg-AD) | Improved learning and memory; microglia no longer associated with plaques. | [3] |

| Sepsis-Associated Encephalopathy | Low-dose (300 ppm) attenuated long-term neurocognitive dysfunction. | [11] |

| West Nile Virus Encephalitis | Protective effect by reducing infiltration of inflammatory monocytes. | [12] |

| Neuropathic Pain (PSNL model) | Reduced microglia density in the spinal cord and alleviated pain behavior. | [13] |

Experimental Protocols

Administration of this compound

The most common method for this compound administration is through formulated rodent chow, which allows for non-invasive, long-term treatment.

Protocol for Oral Administration via Formulated Chow:

-

Materials:

-

Procedure:

-

House animals in their home cages with ad libitum access to standard chow and water for acclimatization.

-

For the treatment group, replace the standard chow with the this compound-formulated chow.[1]

-

For the control group, replace the standard chow with the control chow.[1]

-

Ensure ad libitum access to the respective chow and water throughout the treatment period.

-

Monitor the health and body weight of the animals regularly.

-

At the end of the treatment period, proceed with tissue collection for analysis.

-

Alternative Administration Methods:

-

Oral Gavage: Allows for precise daily dosing. A typical dose is 65 mg/kg body weight.[14]

-

Intraperitoneal (IP) Injection: Can also be used for precise dosing, for example, at 50 mg/kg.[1]

Verification of Microglial Depletion

It is crucial to verify the extent of microglial depletion in each experiment. This is typically achieved through immunohistochemistry (IHC) or flow cytometry.

Protocol for Verification by Immunohistochemistry:

-

Tissue Processing:

-

Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.

-

Section the brain using a cryostat or vibratome.

-

-

Staining:

-

Perform immunostaining on brain sections using primary antibodies against microglial markers such as Iba1 or P2Y12.[7]

-

Use appropriate fluorescently labeled secondary antibodies.

-

Counterstain with a nuclear marker like DAPI.

-

-

Analysis:

-

Image the stained sections using a confocal or fluorescence microscope.

-

Quantify the number of Iba1-positive or P2Y12-positive cells in specific brain regions and compare between this compound-treated and control groups.

-

Protocol for Verification by Flow Cytometry:

-

Cell Isolation:

-

Isolate single-cell suspensions from the brain tissue of interest.

-

Use a Percoll gradient or other methods to enrich for microglia.

-

-

Staining:

-

Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on live, single cells and then identify the microglia population based on CD11b and CD45 expression.[1]

-

Calculate the percentage and absolute number of microglia to determine the depletion efficiency.

-

Experimental Workflow and Considerations

Caption: A generalized experimental workflow for using this compound.

Microglial Repopulation

An important feature of this compound treatment is the repopulation of the microglial niche upon withdrawal of the inhibitor. Repopulation occurs through the proliferation of surviving microglia and is typically complete within 7 to 14 days.[7][15] This allows for studies on the function of newly repopulated microglia, which may exhibit different phenotypes compared to the original population.[4][16]

Off-Target Effects and Considerations

While this compound is highly selective for CSF1R, it is important to consider potential off-target effects. CSF1R is also expressed by other myeloid cells, such as monocytes and macrophages, and some studies have reported effects on peripheral immune cell populations.[12][17][18] For instance, this compound can inhibit the proliferation of mature bone marrow monocytes, which can be a confounding factor in studies of neuroinflammation where peripheral immune cell infiltration is a key feature.[12][19] Researchers should carefully consider these potential off-target effects when interpreting their data. Recent studies also suggest that this compound may influence hepatic metabolism, which could impact the pharmacokinetics of other administered drugs.[20][21][22]

Conclusion

This compound is a powerful tool for investigating the role of microglia in neuroinflammation. Its ability to efficiently and reversibly deplete microglia provides a unique opportunity to dissect the complex functions of these cells in health and disease. By carefully designing experiments with appropriate controls and considering potential off-target effects, researchers can leverage this compound to gain significant insights into the pathophysiology of neuroinflammatory disorders and to evaluate the therapeutic potential of targeting microglia.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]

- 11. Low-dose this compound treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 13. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]

- 15. researchgate.net [researchgate.net]

- 16. Repopulated microglia after pharmacological depletion decrease dendritic spine density in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]